N-Methyl-N'-nitrosopiperazine-d4
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Overview
Description
N-Methyl-N’-nitrosopiperazine-d4 is a deuterium-labeled analog of N-Methyl-N’-nitrosopiperazine. This compound is part of the N-nitroso family, known for their applications in various scientific fields. The deuterium labeling makes it particularly useful in research involving stable isotopes.
Mechanism of Action
Target of Action
N-Methyl-N’-nitrosopiperazine-d4 is a deuterated version of N-Methyl-N’-nitrosopiperazine It’s known that n-methyl-n’-nitrosopiperazine, the non-deuterated form, has been associated with strong nasal carcinogenicity and genotoxicity toward nasal cells .
Mode of Action
It’s known that its non-deuterated form, n-methyl-n’-nitrosopiperazine, is a potent carcinogen and mutagen . It’s likely that the deuterated form interacts with its targets in a similar manner, causing DNA damage and mutations in cells .
Biochemical Pathways
Given its carcinogenic and mutagenic properties, it’s likely that it interferes with dna replication and repair pathways, leading to the accumulation of mutations and potentially contributing to the development of cancer .
Pharmacokinetics
The use of deuterium in drug molecules, such as n-methyl-n’-nitrosopiperazine-d4, has been noted for its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of N-Methyl-N’-nitrosopiperazine-d4’s action are likely to be similar to those of its non-deuterated form, N-Methyl-N’-nitrosopiperazine. This includes causing DNA damage and mutations in cells, which can lead to the development of cancer .
Action Environment
The action of N-Methyl-N’-nitrosopiperazine-d4 can be influenced by various environmental factors. For instance, it’s known to be stable under normal conditions, but can decompose under acidic conditions or in the presence of light . These factors can potentially affect the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N’-nitrosopiperazine-d4 is synthesized by introducing a nitroso group into N-Methylpiperazine-d4. The reaction typically involves the use of nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions must be carefully controlled to ensure the selective formation of the nitroso compound.
Industrial Production Methods
Industrial production of N-Methyl-N’-nitrosopiperazine-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in specialized facilities equipped to handle nitrosating agents and deuterated compounds.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-nitrosopiperazine-d4 undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of N-Methyl-N’-nitrosopiperazine-d4.
Reduction: Amino derivatives of N-Methyl-N’-nitrosopiperazine-d4.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-Methyl-N’-nitrosopiperazine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving stable isotopes to trace metabolic pathways.
Medicine: Investigated for its potential genotoxic and carcinogenic properties.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N’-nitrosopiperazine
- N-Nitroso-N-methylpiperazine
- 1-Methyl-4-nitrosopiperazine
Uniqueness
N-Methyl-N’-nitrosopiperazine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies using mass spectrometry. This makes it particularly valuable in research applications where precise quantification and tracking are required.
Properties
CAS No. |
756524-88-6 |
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Molecular Formula |
C₅H₇D₄N₃O |
Molecular Weight |
133.18 |
Synonyms |
1-Methyl-4-nitrosopiperazine-d4; 1-Nitroso-4-methylpiperazine-d4; N-Nitroso-N’-methylpiperazine-d4; NSC 523886-d4; 4-Methyl-1-nitroso-piperazine-2,2,6,6-d4 |
Origin of Product |
United States |
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